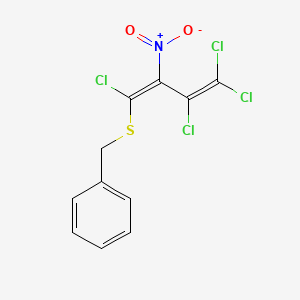
benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide
説明
Benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide, also known as benzyl mustard, is a chemical compound that has been used in scientific research for several decades. This compound belongs to the class of sulfur mustards, which are known for their cytotoxic and vesicant properties. Benzyl mustard is a potent alkylating agent that can damage DNA and other cellular components, leading to cell death.
作用機序
The mechanism of action of benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard involves the formation of covalent bonds with cellular macromolecules, especially DNA. This compound can alkylate the nitrogen and oxygen atoms in DNA bases, leading to the formation of cross-links and adducts. These DNA lesions can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Benzyl mustard can also alkylate other cellular components such as proteins and lipids, leading to membrane damage and oxidative stress.
Biochemical and Physiological Effects
Benzyl mustard can induce a variety of biochemical and physiological effects in cells and tissues. These effects depend on the dose, route of administration, and target organ. In general, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard can cause DNA damage, oxidative stress, inflammation, and tissue necrosis. The severity of these effects can vary from mild irritation to severe blistering and ulceration. Benzyl mustard can also affect the immune system by suppressing lymphocyte proliferation and cytokine production.
実験室実験の利点と制限
Benzyl mustard has several advantages and limitations for lab experiments. One advantage is its potent cytotoxicity, which allows for the selective killing of cancer cells or immune cells. Another advantage is its well-characterized mechanism of action, which allows for the design of specific experiments to study DNA damage, apoptosis, or oxidative stress. However, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard also has some limitations, such as its instability in aqueous solutions, its potential toxicity to researchers, and its limited solubility in common organic solvents.
将来の方向性
There are several future directions for benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard research. One direction is the development of more potent and selective sulfur mustards for cancer therapy or immunosuppression. Another direction is the identification of new targets for alkylating agents, such as epigenetic regulators or signaling molecules. A third direction is the development of new antidotes or protective agents against sulfur mustard toxicity, based on the understanding of its mechanism of action. Finally, the use of benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard as a chemical tool to study DNA damage and repair pathways could lead to new insights into cancer biology and aging.
科学的研究の応用
Benzyl mustard has been used in various scientific research applications, including cancer therapy, immunology, and toxicology. In cancer therapy, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard and other sulfur mustards have been used as chemotherapeutic agents to kill rapidly dividing cancer cells. These compounds can cross-link DNA and prevent cell division, leading to tumor regression. In immunology, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard has been used to induce immunosuppression and tolerance in animal models. This compound can selectively kill lymphocytes and reduce the immune response to foreign antigens. In toxicology, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard has been used as a model compound to study the mechanisms of sulfur mustard toxicity and develop antidotes.
特性
IUPAC Name |
[(1Z)-1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl]sulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4NO2S/c12-8(10(13)14)9(16(17)18)11(15)19-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVOXQORILTKA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C(\C(=C(Cl)Cl)Cl)/[N+](=O)[O-])/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((Benzylthio)(chloro)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-{[2-(4-bromophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3828223.png)

![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)

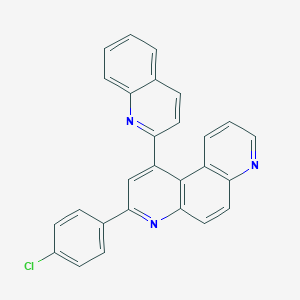
![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![2-[(4-fluorophenyl)(6-quinolinylamino)methyl]cyclohexanone](/img/structure/B3828262.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)
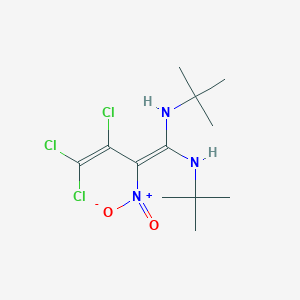
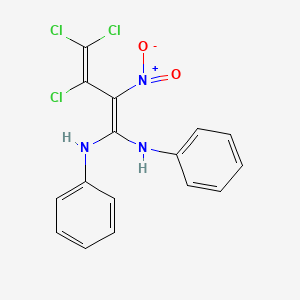
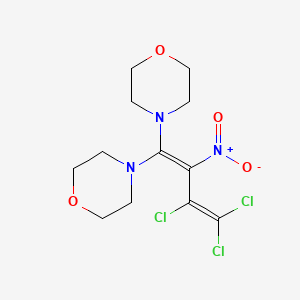
![1-[4-chloro-3-(trichloromethyl)-5-isothiazolyl]piperidine](/img/structure/B3828287.png)
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)
